

Lofepramine-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Lofepramine-d3

Cat. No.: B15143838

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Technical Guide: Lofepramine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lofepramine-d3**, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and a visualization of its mechanism of action.

Core Data Presentation

Lofepramine-d3 is the deuterium-labeled version of Lofepramine. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic studies and as an internal standard in analytical assays.

| Parameter | Value | Source |
|------------------|---------------|---------|
| CAS Number | 1185083-78-6 | [cite:] |
| Molecular Weight | 421.98 g/mol | [cite:] |
| Chemical Formula | C26H24D3CIN2O | [cite:] |

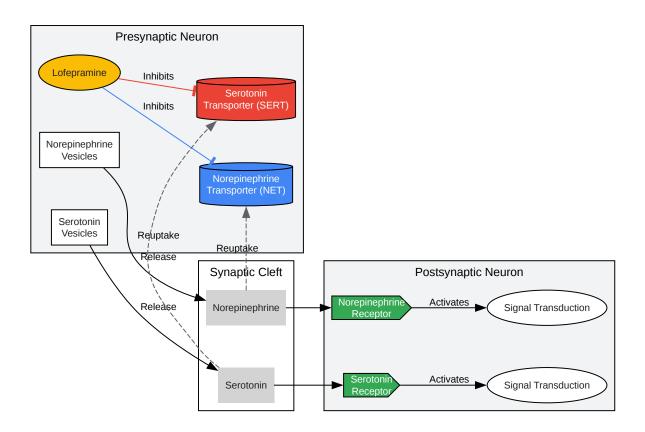
Mechanism of Action



Lofepramine primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its antidepressant effects. Furthermore, Lofepramine is metabolized in the body to desipramine, another potent norepinephrine reuptake inhibitor, which contributes to its overall therapeutic action.

Signaling Pathway

The following diagram illustrates the mechanism of action of Lofepramine at the synaptic level.



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Caption: Mechanism of action of Lofepramine at the neuronal synapse.

Experimental Protocols

Lofepramine-d3 is an ideal internal standard for the quantitative analysis of Lofepramine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). Below is a representative experimental protocol for the extraction and analysis of Lofepramine from a biological sample, utilizing **Lofepramine-d3**.

Objective: To quantify the concentration of Lofepramine in a plasma sample using a deuterated internal standard.

Materials:

- · Lofepramine analytical standard
- Lofepramine-d3 internal standard
- HPLC-grade methanol and acetonitrile
- Formic acid
- Deionized water
- Solid Phase Extraction (SPE) cartridges
- Vortex mixer
- Centrifuge
- LC-MS system

Procedure:

- Preparation of Standard and Internal Standard Solutions:
 - Prepare a stock solution of Lofepramine at a concentration of 1 mg/mL in methanol.
 - Prepare a stock solution of **Lofepramine-d3** at a concentration of 1 mg/mL in methanol.



- From these stock solutions, prepare working solutions at appropriate concentrations for creating a calibration curve and for spiking the internal standard.
- Sample Preparation:
 - $\circ~$ To 100 μL of the plasma sample, add 10 μL of the **Lofepramine-d3** internal standard working solution.
 - Vortex the sample for 30 seconds.
 - Add 400 μL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube.
- Solid Phase Extraction (SPE):
 - Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte and internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.

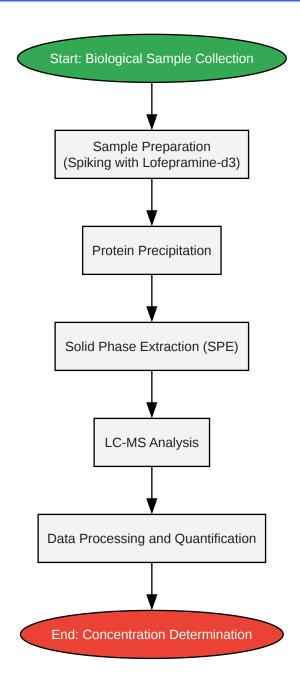


- Gradient: A suitable gradient to separate Lofepramine from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both Lofepramine and Lofepramine-d3.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of Lofepramine to Lofepramine-d3 against the concentration of the calibration standards.
 - Determine the concentration of Lofepramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram outlines the general workflow for a typical quantitative analysis using **Lofepramine-d3** as an internal standard.





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Caption: Workflow for quantitative analysis using an internal standard.

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